2H-2-乙基-d5 坎地沙坦

描述

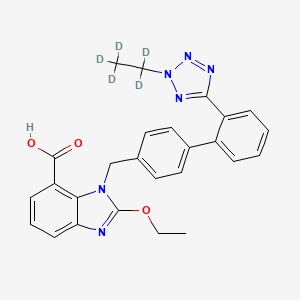

2H-2-Ethyl-d5 Candesartan: is a deuterium-labeled analogue of Candesartan, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. The compound is characterized by the substitution of five hydrogen atoms with deuterium atoms, which makes it useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics.

科学研究应用

2H-2-Ethyl-d5 Candesartan is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Candesartan in various formulations.

Biology: Employed in metabolic studies to trace the pathways of Candesartan in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Candesartan.

Industry: Applied in the development of new formulations and drug delivery systems.

作用机制

Target of Action

The primary target of 2H-2-Ethyl-d5 Candesartan is the angiotensin II receptor, specifically the type-1 angiotensin II receptor (AT1) subtype . This receptor is found in many tissues, including vascular smooth muscle and the adrenal glands .

Mode of Action

2H-2-Ethyl-d5 Candesartan selectively blocks the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II, a hormone that causes vasoconstriction and secretion of aldosterone, from exerting its effects . As a result, the blood vessels relax and widen .

Biochemical Pathways

The action of 2H-2-Ethyl-d5 Candesartan affects the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure . By blocking the AT1 receptor, 2H-2-Ethyl-d5 Candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Pharmacokinetics

The pharmacokinetics of 2H-2-Ethyl-d5 Candesartan involves absorption, distribution, metabolism, and excretion (ADME). It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The deuterated form of Candesartan, 2H-2-Ethyl-d5 Candesartan, is used in clinical studies to determine the pharmacokinetic properties of the medication .

生化分析

Biochemical Properties

2H-2-Ethyl-d5 Candesartan and Candesartan bind to the angiotensin II receptor, preventing the hormone from binding to it and causing the blood vessels to relax and widen . This interaction with the angiotensin II receptor is crucial for its function in reducing blood pressure .

Cellular Effects

Candesartan has been shown to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . It is suggested that 2H-2-Ethyl-d5 Candesartan would have similar effects on cells due to its structural similarity to Candesartan .

Molecular Mechanism

2H-2-Ethyl-d5 Candesartan works by blocking the action of a hormone called angiotensin II in the body . This results in the widening of blood vessels, thereby reducing blood pressure and making it easier for the heart to pump blood .

Temporal Effects in Laboratory Settings

As a deuterated form of Candesartan, it is expected to be more stable and long-lasting in the body .

Dosage Effects in Animal Models

It is important to follow the prescribed dosage and not to exceed it .

Metabolic Pathways

2H-2-Ethyl-d5 Candesartan is expected to be involved in similar metabolic pathways as Candesartan, given their structural similarity . Candesartan is metabolized in the liver and excreted in bile and urine .

Transport and Distribution

Given its structural similarity to Candesartan, it is expected to have similar transport and distribution properties .

Subcellular Localization

Given its role in blocking the angiotensin II receptor, it is likely to be localized at the cell membrane where this receptor is present .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl-d5 Candesartan involves multiple steps, starting from the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a benzimidazole derivative under specific reaction conditions to form the final product. The reaction typically requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of 2H-2-Ethyl-d5 Candesartan follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems is common to enhance efficiency and yield.

化学反应分析

Types of Reactions: 2H-2-Ethyl-d5 Candesartan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can undergo substitution reactions with nucleophiles under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

相似化合物的比较

Candesartan: The non-labeled version of 2H-2-Ethyl-d5 Candesartan, used for the same therapeutic purposes.

Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.

Valsartan: A compound with a similar structure and function, used to treat hypertension and heart failure.

Uniqueness: 2H-2-Ethyl-d5 Candesartan is unique due to its deuterium labeling, which provides advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for more accurate tracing and analysis compared to non-labeled analogues.

生物活性

2H-2-Ethyl-d5 Candesartan, also known as d5-Candesartan Cilexetil, is a deuterated analog of Candesartan Cilexetil, an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. The introduction of deuterium enhances its utility in pharmacokinetic studies and metabolic profiling. This article explores the biological activity of 2H-2-Ethyl-d5 Candesartan, focusing on its mechanisms, pharmacological effects, and applications in research.

- Molecular Formula : C₃₅H₃₈N₆O₆

- Molecular Weight : 473.538 g/mol

- CAS Number : 1246816-44-3

2H-2-Ethyl-d5 Candesartan functions as an angiotensin II receptor antagonist , specifically targeting the angiotensin II type 1 receptor (AT1). By blocking this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.

Biological Activity and Pharmacodynamics

The biological activity of 2H-2-Ethyl-d5 Candesartan can be summarized as follows:

| Activity | Description |

|---|---|

| Antihypertensive Effect | Significantly lowers blood pressure in hypertensive patients by promoting vasodilation. |

| Metabolic Studies | Serves as an internal standard in mass spectrometry for quantifying Candesartan metabolites. |

| Pharmacokinetic Profiling | The deuterium labeling allows for precise tracking of metabolic pathways and drug behavior in biological systems. |

Case Studies and Research Findings

-

Hypertension Management :

A study demonstrated that 2H-2-Ethyl-d5 Candesartan effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The antihypertensive effect was comparable to non-deuterated Candesartan, but with enhanced clarity in pharmacokinetic data due to isotopic labeling . -

Metabolism Studies :

In metabolic profiling studies, researchers utilized 2H-2-Ethyl-d5 Candesartan to trace the metabolic fate of Candesartan in human subjects. The results indicated that deuterium labeling improved the detection and quantification of drug metabolites in urine samples, aiding in understanding the drug's pharmacodynamics . -

Comparative Analysis with Non-Deuterated Forms :

A comparative study highlighted that while both forms exhibited similar antihypertensive effects, the deuterated form provided more reliable data regarding absorption and elimination rates due to its unique isotopic signature .

Clinical Implications

The use of 2H-2-Ethyl-d5 Candesartan extends beyond hypertension treatment; it plays a crucial role in:

- Drug Development : Facilitating the development of new formulations by providing insights into drug metabolism.

- Pharmacogenomics : Understanding individual variations in drug response based on genetic differences.

属性

IUPAC Name |

2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUACFEHSBTR-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747750 | |

| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-58-5 | |

| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。